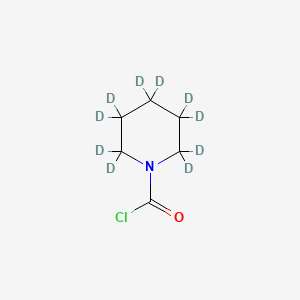

1-(Chlorocarbonyl)piperidine-d10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10ClNO |

|---|---|

Molekulargewicht |

157.66 g/mol |

IUPAC-Name |

2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChI-Schlüssel |

BIFDXOOJPDHKJH-YXALHFAPSA-N |

Isomerische SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)Cl)([2H])[2H])([2H])[2H])[2H] |

Kanonische SMILES |

C1CCN(CC1)C(=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of 1-(Chlorocarbonyl)piperidine-d10 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of 1-(Chlorocarbonyl)piperidine-d10, a deuterated derivative of 1-(chlorocarbonyl)piperidine. This compound serves as a critical tool in quantitative bioanalysis, primarily utilized as a derivatizing agent to introduce a stable isotope label onto analytes for mass spectrometry-based quantification.

Core Application: Isotope Dilution Mass Spectrometry

This compound is principally employed in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for achieving high accuracy and precision in quantitative analysis. The methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The mass spectrometer differentiates between the naturally occurring analyte (analyte) and the heavier, deuterated standard.

The primary function of this compound is to serve as a derivatizing agent that covalently labels analytes containing primary or secondary amine functional groups. Upon reaction, the deuterated piperidine (B6355638) moiety is transferred to the target molecule, creating a stable, deuterated analog of the native analyte. This newly formed deuterated molecule then serves as the internal standard for that specific analyte in subsequent LC-MS/MS analysis.

Advantages of Derivatization with this compound

The use of this compound as a derivatizing agent offers several key advantages in bioanalytical method development:

-

Enhanced Ionization Efficiency: The piperidine group can improve the ionization efficiency of the derivatized analyte in the mass spectrometer's ion source, leading to improved sensitivity.

-

Improved Chromatographic Separation: Derivatization can alter the physicochemical properties of the analyte, potentially leading to better chromatographic peak shape and resolution.

-

Creation of a Co-eluting Internal Standard: The derivatized, deuterated analyte will have nearly identical chromatographic behavior to the derivatized, non-deuterated analyte. This co-elution is crucial for accurate correction of matrix effects and other sources of analytical variability.

-

Robust Quantification: By calculating the ratio of the signal from the native analyte to the deuterated internal standard, variations introduced during sample preparation, injection, and ionization can be effectively normalized, leading to highly reliable quantitative data.

Experimental Protocols

Representative Derivatization Protocol for a Primary Amine Analyte in Plasma

1. Reagent Preparation:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine analyte in a suitable organic solvent (e.g., methanol, acetonitrile).

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (B52724).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with anhydrous acetonitrile.

-

Derivatization Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 9.0.

2. Sample Preparation and Derivatization:

-

To 100 µL of a plasma sample, add 25 µL of the internal standard working solution (10 µg/mL this compound).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Add 50 µL of the derivatization buffer (100 mM sodium bicarbonate, pH 9.0).

-

Vortex briefly.

-

Incubate the mixture at 60°C for 30 minutes.

-

After incubation, cool the sample to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Representative LC-MS/MS Parameters

The following table outlines typical starting parameters for the analysis of an amine derivatized with this compound. These would require optimization for the specific analyte of interest.

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | [M+H]+ -> Product Ion |

| MRM Transition (IS) | [M+10+H]+ -> Product Ion |

| Collision Energy | Optimized for specific analyte |

| Dwell Time | 100 ms |

Data Presentation

Quantitative data from an isotope dilution mass spectrometry experiment is typically presented in a calibration curve. The table below illustrates the expected data structure for a calibration curve for a hypothetical analyte derivatized with this compound.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,487,987 | 0.0102 |

| 5 | 76,170 | 1,501,234 | 0.0507 |

| 10 | 151,987 | 1,495,678 | 0.1016 |

| 50 | 759,935 | 1,510,987 | 0.5030 |

| 100 | 1,520,123 | 1,499,876 | 1.0135 |

| 500 | 7,605,615 | 1,505,432 | 5.0521 |

| 1000 | 15,211,230 | 1,501,111 | 10.1333 |

Mandatory Visualizations

Caption: Experimental workflow for the derivatization of an amine analyte in plasma.

Caption: Logical relationship of components in the analytical method.

An In-Depth Technical Guide to the Safe Handling of 1-(Chlorocarbonyl)piperidine-d10

Disclaimer: The following guide is based on the safety data for the non-deuterated analogue, piperidine (B6355638). While the chemical properties of 1-(Chlorocarbonyl)piperidine-d10 are expected to be very similar, this information should be used as a reference, and a specific Safety Data Sheet (SDS) for the deuterated compound should be consulted if available.

This document provides a comprehensive overview of the safety and handling procedures for this compound, a deuterated derivative of 1-(Chlorocarbonyl)piperidine. This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification, based on its non-deuterated analogue, is as follows:

-

Flammable liquids: Category 2

-

Acute toxicity (Oral): Category 4

-

Acute toxicity (Inhalation): Category 3

-

Acute toxicity (Dermal): Category 3

-

Skin corrosion: Sub-category 1B

-

Serious eye damage: Category 1

-

Short-term (acute) aquatic hazard: Category 3

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6D10ClNO | [1] |

| Melting Point/Range | -13 °C (9 °F) | |

| Boiling Point/Boiling Range | 106 °C (223 °F) | |

| Density | 0.862 g/cm³ at 20 °C (68 °F) | |

| Partition coefficient: n-octanol/water | log Pow: 0.64 - 0.7 |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Work under a chemical fume hood.

-

Do not inhale the substance or its mixture.

-

Avoid the generation of vapors and aerosols.

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Take precautionary measures against static discharge.

-

Ground and bond container and receiving equipment.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Use only non-sparking tools.

-

Do not eat, drink, or smoke when using this product.

-

Wash skin thoroughly after handling.

Storage:

-

Store in a well-ventilated place.

-

Keep the container tightly closed in a dry place.

-

Keep away from heat and sources of ignition.

-

Store locked up or in an area accessible only to qualified or authorized personnel.

-

The recommended storage temperature is typically indicated on the product label.

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate personal protective equipment (PPE) must be worn.

| PPE | Specifications | Reference |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | [2] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [3] |

| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. | [3] |

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate personnel to safe areas.[3]

-

Avoid breathing vapors, mist, or gas.[3]

-

Ensure adequate ventilation.[3]

-

Remove all sources of ignition.

-

Contain the spillage and prevent it from entering drains.

-

Soak up with inert absorbent material and dispose of as hazardous waste.[2]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific hazards: Vapors may form explosive mixtures with air.

-

Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols & Methodologies

General Synthesis Procedure for a Piperidine Carbonyl Chloride Derivative:

-

Triphosgene is dissolved in a suitable solvent like methylene (B1212753) chloride.

-

A methylene chloride solution of the corresponding piperidine derivative (in this case, 4-piperidinyl piperidine) is slowly added.

-

The reaction temperature is maintained at 20-25 °C for 1-2 hours.

-

The solvent is removed by distillation, and another solvent like acetonitrile (B52724) is added.

-

After the reaction is complete, the mixture is filtered, and the filtrate is concentrated.

-

The product is precipitated by adding a non-polar solvent like hexane.

-

The solid product is collected by filtration, washed, and dried under reduced pressure.

This procedure highlights the use of reactive reagents and the need for controlled reaction conditions, which are typical for syntheses involving acyl chlorides.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

Emergency Response Logic

This diagram outlines the logical steps to take in case of an accidental exposure to this compound.

Caption: Logical flow for emergency response to an exposure event.

References

Deuterated 1-(Chlorocarbonyl)piperidine: A Stable Isotope Standard for Enhanced Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical chemistry, particularly within drug development and clinical diagnostics, the demand for precision and accuracy in quantitative analysis is paramount. Mass spectrometry, coupled with chromatographic separation, stands as a primary tool for these measurements. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable quantification by correcting for variability in sample preparation and analysis. This technical guide provides a comprehensive overview of deuterated 1-(chlorocarbonyl)piperidine as a versatile derivatizing agent and a precursor for generating stable isotope-labeled internal standards. We will delve into its synthesis, principles of application, detailed experimental protocols, and the significant advantages it offers for the sensitive and accurate quantification of a range of analytes, particularly those containing primary and secondary amine functionalities.

Introduction: The Imperative for Reliable Internal Standards

Quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to various sources of error. These can include sample loss during extraction, matrix effects leading to ion suppression or enhancement, and variations in instrument response. To mitigate these issues, an internal standard (IS) is introduced to the sample at a known concentration early in the workflow.

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, derivatization, and ionization.[1] A stable isotope-labeled (SIL) analog of the analyte is the preferred choice for an IS, as its mass difference allows it to be distinguished by the mass spectrometer while its chemical behavior remains virtually identical to the unlabeled analyte.[1] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are commonly used as SIL internal standards.[1]

1-(Chlorocarbonyl)piperidine-d10 is a deuterated derivatizing agent that reacts with primary and secondary amines to form stable urea (B33335) derivatives. This reaction not only improves the chromatographic and mass spectrometric properties of the analytes but also simultaneously introduces a stable isotope label, effectively creating an in-situ internal standard for the derivatized analyte.

Core Principles of Application

The use of deuterated 1-(chlorocarbonyl)piperidine as a stable isotope standard is founded on the principle of isotopic dilution analysis. The derivatizing agent itself is deuterated. When a sample containing the target analyte (e.g., a primary amine) is derivatized with a known amount of this compound, a deuterated derivative of the analyte is formed. This deuterated derivative serves as the internal standard for the unlabeled analyte derivative, which may be formed by derivatization with a non-deuterated version of the reagent or may already be present in the sample.

The key advantages of this approach include:

-

Correction for Derivatization Inefficiency: Any variations in the derivatization reaction yield will affect both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard ratio.

-

Mitigation of Matrix Effects: Since the deuterated and non-deuterated derivatives have nearly identical retention times and ionization efficiencies, they experience the same matrix effects, ensuring accurate correction.

-

Improved Chromatography: The derivatization can enhance the volatility and thermal stability of polar analytes, leading to better peak shapes and resolution in GC-MS analysis.[2]

Synthesis of Deuterated 1-(Chlorocarbonyl)piperidine

The synthesis of this compound typically starts from a deuterated precursor, such as piperidine-d11 (B105061). The piperidine (B6355638) ring is per-deuterated to ensure a significant mass shift and to minimize isotopic crosstalk with the non-deuterated analog. The synthesis involves the reaction of the deuterated piperidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of piperidine-d11 in an inert solvent such as dichloromethane, add a suitable base like triethylamine. The reaction vessel should be equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosgene Equivalent: A solution of triphosgene in the same solvent is added dropwise to the piperidine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Triphosgene is a safer, solid alternative to gaseous phosgene.[3]

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or GC-MS.

-

Workup: The reaction mixture is then filtered to remove the hydrochloride salt of the base. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or chromatography if necessary.

Application in Quantitative Analysis

Deuterated 1-(chlorocarbonyl)piperidine is particularly useful for the quantitative analysis of compounds with primary and secondary amine functional groups, such as amphetamines, phencyclidine (PCP), and other drugs of abuse.[2][4][5] The derivatization forms a stable urea linkage, which improves the gas chromatographic behavior of these compounds.[2]

Caption: Derivatization of an amine with deuterated 1-(chlorocarbonyl)piperidine.

Analytical Workflow

The general workflow for using deuterated 1-(chlorocarbonyl)piperidine as a derivatizing agent and internal standard is as follows:

Caption: Analytical workflow using deuterated 1-(chlorocarbonyl)piperidine.

Experimental Protocol: Sample Preparation and Derivatization

-

Sample Preparation: A defined volume of the biological sample (e.g., urine, plasma) is aliquoted.

-

Internal Standard Spiking: A known amount of a solution of deuterated 1-(chlorocarbonyl)piperidine in a suitable solvent is added to the sample.

-

Extraction: The analytes are extracted from the matrix using either liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE) under appropriate pH conditions (typically alkaline for amines).[5]

-

Derivatization: The extracted analytes are then derivatized. This can be done by adding the deuterated 1-(chlorocarbonyl)piperidine to the dried extract reconstituted in a suitable solvent, often in the presence of a base to neutralize the HCl formed during the reaction. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.

-

Final Preparation: After the reaction, the excess reagent may be removed, and the sample is reconstituted in a suitable solvent for injection into the analytical instrument.

Data Presentation and Performance

The use of deuterated 1-(chlorocarbonyl)piperidine as a derivatizing agent to form an internal standard significantly enhances the performance of quantitative methods. The following tables summarize typical validation parameters that can be expected.

Table 1: Method Validation Parameters for a Hypothetical Amphetamine Assay

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | ± 15% |

Table 2: Comparison of Quantitation with and without a Deuterated Internal Standard

| Parameter | Without Deuterated IS | With Deuterated IS |

| Precision (%RSD at low QC) | 18.5% | 8.2% |

| Precision (%RSD at high QC) | 12.3% | 4.5% |

| Accuracy (% Bias at low QC) | -25.8% | -5.1% |

| Accuracy (% Bias at high QC) | -18.9% | -2.3% |

Data in the tables are representative and based on typical performance of methods using stable isotope-labeled internal standards.

Conclusion

Deuterated 1-(chlorocarbonyl)piperidine is a powerful tool for modern analytical laboratories. By serving as a derivatizing agent that simultaneously introduces a stable isotope label, it enables the creation of an ideal internal standard directly from the analyte of interest. This approach significantly improves the accuracy, precision, and robustness of quantitative methods for a wide range of amine-containing compounds. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement this advanced analytical strategy, leading to higher quality and more reliable quantitative data in their studies.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. gcms.cz [gcms.cz]

- 3. Phosgene and Substitutes [sigmaaldrich.com]

- 4. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Phencyclidine (PCP) in Urine, Serum, or Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction mechanism of 1-(Chlorocarbonyl)piperidine-d10 with primary amines

An In-Depth Technical Guide to the Reaction Mechanism of 1-(Chlorocarbonyl)piperidine-d10 with Primary Amines

Abstract

This technical guide provides a comprehensive overview of the reaction between this compound and primary amines. The core of this transformation is the nucleophilic acyl substitution, a fundamental reaction in organic synthesis for the formation of urea (B33335) derivatives. This document details the step-by-step reaction mechanism, provides a general experimental protocol, summarizes expected quantitative outcomes, and includes visualizations of the mechanism and workflow. While the focus is on the deuterated piperidine (B6355638) analogue, the mechanism and reactivity are analogous to its non-deuterated counterpart. The use of the d10 isotopologue is typically for tracer studies in drug metabolism and pharmacokinetics (DMPK).[1]

Introduction

The reaction of carbamoyl (B1232498) chlorides, such as 1-(chlorocarbonyl)piperidine, with primary amines is a robust and widely utilized method for synthesizing N,N'-disubstituted ureas.[2][3] This urea functional group is a critical structural motif in a vast range of biologically active compounds, including enzyme inhibitors and receptor modulators.[3] The specific reactant, this compound, incorporates a deuterium-labeled piperidine ring, making it a valuable tool for isotopic labeling studies that aim to track the metabolic fate of the piperidine moiety.[1] This guide will elucidate the underlying chemical principles and provide practical information for researchers employing this reaction.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step nucleophilic acyl substitution mechanism, also known as an addition-elimination reaction.[4][5][6] The carbamoyl chloride features an electrophilic carbonyl carbon, made reactive by the electron-withdrawing effects of both the adjacent nitrogen and chlorine atoms.[5][7]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the electrophilic carbonyl carbon of the this compound.[6][7] This attack breaks the pi-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[5][6]

Step 2: Collapse of the Intermediate and Product Formation The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion, is expelled.[4][6] This results in a protonated urea derivative.

Step 3: Deprotonation The positively charged intermediate is deprotonated by a base to yield the final, neutral N,N'-disubstituted urea product. Typically, a second equivalent of the primary amine reactant serves as the base, although a non-nucleophilic base like triethylamine (B128534) can also be added to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion.[4][6][7]

Mechanism Visualization

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of an N-substituted piperidine-1-carboxamide (B458993) from this compound and a primary amine. This protocol is adapted from established methods for similar acyl chlorides.[6]

Materials and Reagents

-

This compound (1.0 eq)

-

Primary amine (2.1 eq, or 1.05 eq if using an auxiliary base)

-

Triethylamine (TEA) (1.5 eq, optional auxiliary base)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.[6]

-

Reagent Addition:

-

Method A (Amine as Base): Slowly add a solution of the primary amine (2.1 eq) in DCM to the cooled, stirring solution.

-

Method B (Auxiliary Base): To the cooled, stirring solution, add triethylamine (1.5 eq) followed by the dropwise addition of the primary amine (1.05 eq).[6]

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.[6]

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[6]

-

-

Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow Visualization

Caption: Figure 2: General Experimental Workflow.

Quantitative Data

| Entry | Primary Amine (R-NH₂) | Base | Time (h) | Yield (%) | Notes |

| 1 | Benzylamine | TEA | 2 | >95% | Typically a clean reaction with straightforward purification. |

| 2 | n-Butylamine | TEA | 2 | >95% | Vigorous reaction; requires slow addition of the amine.[4][7] |

| 3 | Aniline | TEA | 4 | 85-90% | Slower reaction due to the lower nucleophilicity of the aromatic amine. |

| 4 | Cyclohexylamine | TEA | 2 | >95% | High reactivity similar to other aliphatic amines. |

Table 1: Representative Quantitative Data. Yields are isolated yields after purification and are based on typical outcomes for this reaction class.

Safety and Handling

-

This compound: As with all acyl chlorides, this reagent is corrosive and moisture-sensitive. It will react with water to produce HCl gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Primary Amines: Many primary amines are corrosive and have strong odors. Handle with appropriate care and PPE.

-

Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All operations should be conducted in a fume hood.

References

- 1. immunomart.com [immunomart.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. researchgate.net [researchgate.net]

- 9. piperidine-1-carbonyl chloride [chembk.com]

An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Chlorocarbonyl)piperidine-d10, a deuterated analog of 1-(Chlorocarbonyl)piperidine. The information contained herein is essential for the handling, storage, and application of this reactive intermediate in organic synthesis and drug development.

Introduction

This compound is a deuterated isotopologue of 1-(chlorocarbonyl)piperidine, a reactive acyl chloride commonly employed as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The incorporation of deuterium (B1214612) can be useful in metabolic studies and for altering the pharmacokinetic profiles of parent molecules. A thorough understanding of its solubility in common organic solvents and its stability under various conditions is paramount for its effective use in research and development.

As an acyl chloride, this compound is expected to be highly reactive, particularly towards nucleophiles such as water, alcohols, and amines. This inherent reactivity necessitates careful handling and storage to prevent degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆D₁₀ClNO | [1] |

| Molecular Weight | 157.66 g/mol | [1] |

| CAS Number | 1219803-31-2 | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Storage Condition | Under inert gas (Nitrogen or Argon) at 2-8°C |

Solubility Profile

Based on this information, a predicted quantitative solubility profile in common organic solvents is provided in the table below. Note: These values are estimates and should be confirmed experimentally.

| Solvent | Predicted Solubility (mg/mL) at 25°C | Predicted Molar Solubility (M) at 25°C |

| Dichloromethane (B109758) (DCM) | > 200 | > 1.27 |

| Tetrahydrofuran (THF) | > 200 | > 1.27 |

| Acetonitrile (B52724) (ACN) | ~100 | ~0.63 |

| Ethyl Acetate (EtOAc) | > 150 | > 0.95 |

| Dimethyl Sulfoxide (DMSO) | ~1.58 (10 mM) | 0.01 |

| Ethanol | Soluble with reaction | Soluble with reaction |

| Methanol | Soluble with reaction | Soluble with reaction |

| Hexane | < 10 | < 0.06 |

| Water | Insoluble (reacts violently) | Insoluble (reacts violently) |

Stability Profile

This compound, as an acyl chloride, is inherently unstable in the presence of nucleophiles and is particularly sensitive to moisture. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid, piperidine-1-carboxylic acid-d10, with the concomitant release of hydrogen chloride gas. This reaction is typically rapid and exothermic. Stability is also compromised by exposure to alcohols, which leads to the formation of carbamates.

For optimal stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and in a tightly sealed container to prevent exposure to moisture.

A summary of the predicted stability of this compound under various stress conditions is presented below.

| Condition | Predicted Stability | Primary Degradation Product(s) |

| Hydrolysis (Water/Humidity) | Highly Unstable | Piperidine-1-carboxylic acid-d10, HCl |

| Acidic (Anhydrous) | Moderately Stable | Potential for slow decomposition |

| Basic (Anhydrous, non-nucleophilic) | Moderately Stable | Potential for elimination or other side reactions |

| Oxidation (e.g., H₂O₂) | Likely Unstable | Various oxidation products |

| Thermal Stress (e.g., >50°C) | Likely Unstable | Decomposition products |

| Photostability (UV/Vis light) | Data not available, potentially unstable | Photodegradation products |

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the compound.

-

Add a known volume of the anhydrous solvent to the vial.

-

Tightly cap the vial and vortex for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter into a clean, pre-weighed vial.

-

Determine the mass of the filtered solution.

-

Dilute the filtered solution with a suitable anhydrous solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Quantify the concentration of the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Protocol for Stability Assessment

This protocol describes a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

HPLC system with a suitable detector

-

Constant temperature chamber (e.g., oven, incubator)

-

Photostability chamber (optional)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into several autosampler vials.

-

-

Initial Analysis (Time Zero):

-

Immediately analyze one of the vials by HPLC to determine the initial concentration and purity of the compound.

-

-

Stress Conditions:

-

Store the remaining vials under the desired stress conditions (e.g., elevated temperature, exposure to light).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the stress condition.

-

Allow the vial to return to room temperature.

-

Analyze the sample by HPLC to determine the concentration of the remaining this compound and to observe the formation of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the rate of degradation and the half-life of the compound under the tested conditions.

-

Identify and, if possible, quantify the major degradation products.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, adapted from the synthesis of similar non-deuterated compounds.

Caption: A generalized synthetic workflow for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using HPLC.

Caption: Workflow for the experimental determination of solubility via HPLC.

Logical Relationship in Stability Testing

The following diagram illustrates the logical flow of a stability study for this compound.

Caption: Logical workflow for conducting a stability study.

Conclusion

This compound is a valuable but reactive synthetic intermediate. Its solubility is predicted to be high in common aprotic organic solvents such as dichloromethane and THF, but it is highly reactive with protic solvents like water and alcohols. The inherent instability, particularly its sensitivity to moisture, necessitates stringent handling and storage conditions to maintain its integrity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine its solubility and stability, ensuring its effective and reliable use in chemical synthesis and drug development endeavors.

References

An In-depth Technical Guide to the Mass Spectrum of 1-(Chlorocarbonyl)piperidine-d10

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[1][2] In EI-MS, high-energy electrons bombard the analyte, causing ionization and extensive fragmentation, which provides a detailed structural fingerprint of the molecule.[2][3]

The molecular formula for 1-(Chlorocarbonyl)piperidine-d10 is C₆D₁₀ClNO. Its monoisotopic mass can be calculated based on the precise masses of the most abundant isotopes (¹²C, ¹H, ²D, ¹⁴N, ¹⁶O, ³⁵Cl). The predicted molecular ion [M]⁺• for the deuterated compound would be observed at an m/z corresponding to this calculated mass.

The fragmentation of N-acylpiperidines, a class to which this compound belongs, is characterized by specific cleavage patterns. A typical fragmentation involves the cleavage of the N-CO bond.[4] For this compound, the primary fragmentation pathways are expected to be initiated by the formation of the molecular ion, followed by cleavages at the bonds adjacent to the carbonyl group and within the deuterated piperidine (B6355638) ring.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-Cl bond, a common pathway for acyl chlorides, leading to the formation of a stable acylium ion.

-

N-CO Bond Cleavage: Cleavage of the bond between the nitrogen and the carbonyl carbon is another characteristic fragmentation for N-acyl compounds, resulting in the formation of a piperidinyl cation and the loss of the chlorocarbonyl group.[4]

-

Ring Fragmentation: The deuterated piperidine ring itself can undergo fragmentation, typically involving the loss of ethylene (B1197577) (C₂D₄) or other small neutral fragments, leading to a series of diagnostic ions.

Based on these principles, a table of expected key ions in the mass spectrum of this compound is presented below.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion Structure | Description of Fragment |

| 171 | [C₆D₁₀ClNO]⁺• | Molecular Ion (M⁺•) with ³⁵Cl |

| 173 | [C₆D₁₀ClNO]⁺• | Molecular Ion Isotope Peak with ³⁷Cl |

| 136 | [C₆D₁₀NO]⁺ | Loss of Cl• from the molecular ion |

| 94 | [C₅D₁₀N]⁺ | Piperidinyl-d10 cation |

| 64 | [C₄D₈]⁺• | Loss of DCN from the piperidinyl-d10 cation |

| 56 | [C₃D₅N]⁺ | Fragment from piperidinyl-d10 ring cleavage |

Note: The m/z values are predicted based on the monoisotopic masses of the constituent atoms and common fragmentation patterns. Actual observed values may vary slightly.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

A generalized protocol for obtaining the mass spectrum of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below.[5][6]

Table 2: Protocol for GC-MS Analysis

| Step | Procedure | Details and Parameters |

| 1. Sample Preparation | Dissolution | Dissolve 1-2 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate). |

| 2. GC Separation | Injection | Inject 1 µL of the sample solution into the GC inlet. Inlet temperature: 250°C. Injection mode: Split (e.g., 50:1 ratio). |

| Column | Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). | |

| Oven Program | Initial temperature: 50°C (hold for 2 min). Ramp: 10°C/min to 280°C. Final hold: 5 min at 280°C. Carrier gas: Helium at a constant flow of 1 mL/min. | |

| 3. Mass Spectrometry | Ionization | Ionization mode: Electron Ionization (EI). Electron energy: 70 eV.[1] |

| Source Temperature | 230°C. | |

| Mass Analyzer | Quadrupole. Scan range: m/z 40-500. | |

| 4. Data Analysis | Spectrum Interpretation | Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and known spectra of related compounds. |

Experimental Workflow

The diagram below outlines the general workflow for the analysis of a small molecule using GC-MS.

Caption: General workflow for GC-MS analysis of a small molecule.

References

Commercial Suppliers and Technical Guide for 1-(Chlorocarbonyl)piperidine-d10

For researchers, scientists, and professionals in drug development, sourcing high-quality, isotopically labeled reagents is crucial for a variety of applications, from metabolic studies to use as internal standards in quantitative analysis.[1] This technical guide provides an in-depth overview of commercially available 1-(Chlorocarbonyl)piperidine-d10, a deuterated analog of 1-(chlorocarbonyl)piperidine, including a list of suppliers, key quantitative data, and a detailed experimental protocol for its use in the synthesis of N-substituted piperidine-d10 carboxamides.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. The following companies are key suppliers of this product:

-

CDN Isotopes: A well-established supplier of deuterated compounds, offering 1-Piperidine-d10-carbonyl Chloride.[2]

-

LGC Standards: A global leader in reference materials, providing 1-Piperidine-d10-carbonyl Chloride.[3]

-

Immunomart: A supplier of a wide range of research chemicals, including this compound.[4]

-

MedChemExpress (MCE): A supplier of research chemicals and biochemicals, offering this compound.[1]

Technical Data

Sourcing high-purity reagents is paramount for reproducible and reliable experimental outcomes. The following tables summarize the key quantitative data for this compound as specified by various suppliers.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | Immunomart, MedChemExpress |

| Synonym(s) | 1-Piperidine-d10-carbonyl Chloride, N-Chloroformylpiperidine-d10 | CDN Isotopes, LGC Standards |

| CAS Number | 1219803-31-2 | CDN Isotopes, Immunomart, LGC Standards, MedChemExpress |

| Unlabeled CAS No. | 13939-69-0 | CDN Isotopes, LGC Standards, MedChemExpress |

| Molecular Formula | C₆D₁₀ClNO | Immunomart, LGC Standards, MedChemExpress |

| Molecular Weight | 157.66 g/mol | Immunomart, MedChemExpress |

| Appearance | Liquid | MedChemExpress |

Table 2: Purity and Isotopic Enrichment

| Specification | Value | Supplier |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes[2] |

| Purity | Not specified | - |

Note: While suppliers list the product, detailed certificates of analysis with purity data were not publicly available and would need to be requested directly from the supplier.

Experimental Protocol: Synthesis of N-Substituted Piperidine-d10 Carboxamides

The primary application of this compound is as a reagent for the introduction of a deuterated piperidine-1-carbonyl moiety. A common reaction is the acylation of primary or secondary amines to form the corresponding N-substituted piperidine-d10 carboxamides (ureas). The following is a general protocol adapted from the synthesis of similar non-deuterated compounds.[5]

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: While stirring, slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-substituted piperidine-d10 carboxamides.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, optimization of the reaction conditions may be necessary. It is always recommended to consult the safety data sheet (SDS) provided by the supplier before handling this or any chemical reagent.

References

Methodological & Application

Application Note: Quantitative Analysis of Biogenic Amines in Human Plasma by LC-MS/MS Using a Novel Derivatization and a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of eight biogenic amines in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To overcome the challenges of poor chromatographic retention and ionization efficiency associated with these polar analytes, a pre-column derivatization strategy is employed using 1-(Chlorocarbonyl)piperidine. For accurate and precise quantification, a novel deuterated internal standard, 1-(Chlorocarbonyl)piperidine-d10, is used. This stable isotope-labeled internal standard ensures high-quality data by compensating for matrix effects and variations during sample preparation and analysis. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical research and diagnostic applications.

Introduction

Biogenic amines are low molecular weight organic bases that play crucial roles in various physiological and pathophysiological processes. Accurate measurement of biogenic amines such as histamine, tyramine, and the polyamines (spermidine and spermine) in biological matrices is essential for understanding their roles in health and disease. However, their inherent polarity and small molecular size make their analysis by reversed-phase LC-MS/MS challenging.

Derivatization is a common strategy to improve the analytical performance for such compounds. In this method, the primary and secondary amine functional groups of the biogenic amines are derivatized with 1-(Chlorocarbonyl)piperidine. This derivatization neutralizes the polar amine groups and adds a non-polar piperidine (B6355638) carbonyl moiety, which enhances chromatographic retention on C18 columns and improves ionization efficiency in the mass spectrometer.

The "gold standard" for quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction. In this application, we utilize this compound as a derivatizing agent for the internal standard. By adding a known amount of the underivatized biogenic amine standards and derivatizing them with this compound, we create the ideal internal standards for the analytes derivatized with the non-deuterated reagent.

Experimental

Materials and Reagents

-

Analytes: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Agmatine, and Phenylethylamine standards were purchased from a reputable chemical supplier.

-

Derivatizing Agent: 1-(Chlorocarbonyl)piperidine

-

Internal Standard Derivatizing Agent: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), and Water (LC-MS grade).

-

Other Reagents: Formic acid, Ammonium formate, and Sodium carbonate.

-

Biological Matrix: Human plasma (K2-EDTA)

Sample Preparation and Derivatization

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold methanol containing a mixture of the eight biogenic amine standards at a suitable concentration to serve as the internal standard spike. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Derivatization:

-

Transfer 200 µL of the supernatant to a clean microcentrifuge tube.

-

Add 50 µL of 1 M sodium carbonate buffer (pH 10).

-

For the calibration standards and quality control samples, add 20 µL of a 1 mg/mL solution of 1-(Chlorocarbonyl)piperidine in acetonitrile.

-

For the internal standard, a separate stock of the eight biogenic amines is derivatized with this compound.

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

-

Extraction:

-

After incubation, add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid and 5% Acetonitrile). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 8 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

Ion Source Parameters: Optimized for maximum signal intensity of the derivatized analytes.

Results and Discussion

The derivatization reaction with 1-(Chlorocarbonyl)piperidine proceeds by nucleophilic acyl substitution, where the amine group of the analyte attacks the carbonyl carbon of the derivatizing agent, displacing the chlorine atom and forming a stable urea (B33335) linkage.

Quantitative Data

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: MRM Transitions for Derivatized Biogenic Amines and their Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard Precursor (m/z) | Internal Standard Product (m/z) |

| Histamine | 222.1 | 110.1 | 232.2 | 110.1 |

| Tyramine | 248.2 | 107.1 | 258.2 | 107.1 |

| Putrescine | 313.2 | 112.1 | 323.3 | 112.1 |

| Cadaverine | 327.3 | 112.1 | 337.3 | 112.1 |

| Spermidine | 370.3 | 112.1 | 380.4 | 112.1 |

| Spermine | 539.4 | 112.1 | 549.5 | 112.1 |

| Agmatine | 241.2 | 70.1 | 251.2 | 70.1 |

| Phenylethylamine | 232.2 | 91.1 | 242.2 | 91.1 |

Table 2: Calibration Curve and Sensitivity Data

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| Histamine | 0.5 - 500 | >0.995 | 0.5 |

| Tyramine | 0.5 - 500 | >0.996 | 0.5 |

| Putrescine | 1.0 - 1000 | >0.994 | 1.0 |

| Cadaverine | 1.0 - 1000 | >0.995 | 1.0 |

| Spermidine | 2.0 - 2000 | >0.993 | 2.0 |

| Spermine | 2.0 - 2000 | >0.992 | 2.0 |

| Agmatine | 0.5 - 500 | >0.997 | 0.5 |

| Phenylethylamine | 0.2 - 200 | >0.998 | 0.2 |

Table 3: Precision and Accuracy Data for Quality Control Samples

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Histamine | Low | 1.5 | 5.2 | 6.8 | 103.5 |

| Mid | 75 | 3.1 | 4.5 | 98.7 | |

| High | 400 | 2.5 | 3.9 | 101.2 | |

| Tyramine | Low | 1.5 | 6.1 | 7.5 | 97.8 |

| Mid | 75 | 3.5 | 4.9 | 102.1 | |

| High | 400 | 2.8 | 4.1 | 99.3 | |

| Putrescine | Low | 3.0 | 7.2 | 8.9 | 105.4 |

| Mid | 150 | 4.1 | 5.6 | 96.5 | |

| High | 800 | 3.3 | 4.8 | 100.8 |

Conclusion

This application note presents a highly sensitive and specific LC-MS/MS method for the quantification of eight biogenic amines in human plasma. The use of 1-(Chlorocarbonyl)piperidine as a derivatizing agent significantly improves the chromatographic and mass spectrometric properties of the analytes. The incorporation of this compound as a derivatizing agent for the internal standards ensures the highest level of accuracy and precision. This method is a valuable tool for researchers and clinicians studying the role of biogenic amines in human health and disease.

Application Note: Quantitative Analysis of Amino Acids using 1-(Chlorocarbonyl)piperidine-d10 Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible protocol for the derivatization of amino acids using 1-(Chlorocarbonyl)piperidine-d10 for subsequent analysis by mass spectrometry (MS). This method is designed for researchers in drug development, clinical diagnostics, and food science requiring sensitive and accurate quantification of amino acids. The incorporation of a deuterated derivatization agent allows for the use of stable isotope dilution techniques, enhancing quantitative accuracy. The protocol provided is a comprehensive guide, from sample preparation to the derivatization reaction and sample workup, ensuring reliable and consistent results.

Introduction

Amino acid analysis is a critical tool in a wide array of scientific disciplines, from understanding metabolic pathways to ensuring the quality of food products and biopharmaceuticals.[1][2] The inherent chemical properties of amino acids, such as low volatility and lack of a strong chromophore, often necessitate a derivatization step to improve their chromatographic separation and detection sensitivity.[] Derivatization with chloroformate reagents is a well-established technique that targets the primary and secondary amine groups of amino acids, as well as the carboxyl and hydroxyl groups, to create more volatile and less polar derivatives suitable for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.[4][5]

The use of a deuterated derivatizing agent, such as this compound, is particularly advantageous for quantitative studies using isotope dilution mass spectrometry.[6] This approach involves spiking the sample with a known concentration of stable isotope-labeled internal standards of the target amino acids. The derivatization of both the native and labeled amino acids with the deuterated reagent creates a pair of compounds that are chemically identical but have a distinct mass difference, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[7]

This application note provides a detailed protocol for the derivatization of amino acids using this compound. The methodology is based on established principles of chloroformate derivatization and is optimized for reproducibility and high derivatization efficiency.[4][5]

Data Presentation

The following table summarizes typical quantitative performance data for amino acid analysis using chloroformate-based derivatization methods coupled with mass spectrometry. The values presented are representative and may vary depending on the specific amino acid, sample matrix, and instrumentation used.

| Amino Acid | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |

| Various D-Amino Acids | GC-MS | 3.2–446 nM | 0.031–1.95 µM | Not Reported | [4] |

| 21 Amino Acids | LC-MS/MS | 5.4–91 fmol | Not Reported | > 0.9984 | [8][9] |

| 17 Amino Acids | LC-MS/MS | Not Reported | Not Reported | Not Reported | [10] |

| 13 Amino Acids | GC-MS/MS | 0.016–0.411 ng/m³ | 0.048–1.234 ng/m³ | Not Reported | [11] |

| Over 60 Metabolites | GC-MS/MS | Low picomole range | Not Reported | Not Reported | [6] |

Experimental Protocol

This protocol describes the derivatization of amino acids in an aqueous sample.

Materials:

-

Amino acid standards or sample solution

-

This compound

-

Pyridine

-

Methanol (B129727) (or other suitable alcohol for esterification)

-

Chloroform (B151607) (or other suitable extraction solvent)

-

Sodium bicarbonate solution (1 M)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

GC-MS or LC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a 100 µL aqueous solution containing the amino acid standards or the sample to be analyzed in a microcentrifuge tube.

-

If the sample is highly acidic, adjust the pH to be neutral or slightly basic by adding a suitable buffer.

-

-

Derivatization Reaction:

-

To the aqueous sample, add 50 µL of methanol and 50 µL of pyridine.

-

Add 20 µL of this compound to the mixture.

-

Vortex the mixture vigorously for 30 seconds to initiate the derivatization reaction. The reaction is typically rapid and exothermic.[4]

-

-

Extraction of Derivatives:

-

Add 200 µL of chloroform to the reaction mixture.

-

Vortex for another 30 seconds to extract the derivatized amino acids into the organic phase.

-

To improve phase separation and further drive the reaction to completion, add 200 µL of 1 M sodium bicarbonate solution and vortex for 30 seconds.

-

Centrifuge the mixture at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Sample Workup:

-

Carefully transfer the lower organic layer (chloroform) to a clean vial.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and allowing it to sit for a few minutes.

-

Transfer the dried extract to an autosampler vial for analysis.

-

-

Analysis:

-

Analyze the derivatized amino acids by GC-MS or LC-MS. The specific instrument parameters will need to be optimized for the separation and detection of the N-piperidine-d10-carbonyl amino acid esters.

-

Diagrams

Caption: Workflow for amino acid derivatization.

Caption: Reaction of an amino acid with the derivatizing agent.

References

- 1. advion.com [advion.com]

- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the derivatization of amphetamine-type substances (ATS) using 1-(Chlorocarbonyl)piperidine-d10 for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for the analysis of amphetamines by GC-MS as it improves the thermal stability, chromatographic separation, and mass spectral characteristics of these compounds.[1][2] The use of a deuterated derivatizing agent, this compound, offers the advantage of introducing a stable isotopic label, which can be beneficial for quantification using isotope dilution methods and for distinguishing the derivatized analytes from potential background interferences. While specific protocols for this deuterated reagent are not widely published, this document outlines a comprehensive protocol adapted from established methods for similar acylating agents.

Introduction

Amphetamines are a class of central nervous system stimulants that are subject to abuse and are therefore routinely monitored in forensic and clinical toxicology laboratories. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of amphetamines in various biological matrices. However, the polar nature of the primary and secondary amine groups in amphetamine and its analogs can lead to poor chromatographic peak shape and thermal degradation during GC analysis.

To overcome these challenges, derivatization of the amine functional group is commonly employed.[1][2] This process involves the chemical modification of the analyte to produce a less polar and more volatile derivative. Acylation with reagents such as anhydrides or acid chlorides is a common derivatization strategy for amphetamines.[3] this compound is a deuterated acylating agent that reacts with the amine group of amphetamines to form a stable amide derivative. The resulting derivative exhibits improved chromatographic behavior and produces characteristic mass spectra suitable for sensitive and specific detection by MS.

Quantitative Data Summary

| Analyte | Derivatizing Agent | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Amphetamine | Pentafluoropropionic anhydride (B1165640) (PFPA) | 25 - 1000 | 25 | - | [4] |

| Methamphetamine | Pentafluoropropionic anhydride (PFPA) | 10 - 1000 | 10 | - | [4] |

| Amphetamine | Heptafluorobutyric anhydride (HFBA) | 2.0 - 40 (ng/mg) | 0.05 (ng/mg) | 0.1 (ng/mg) | [5] |

| Methamphetamine | Heptafluorobutyric anhydride (HFBA) | 2.0 - 40 (ng/mg) | 0.05 (ng/mg) | 0.1 (ng/mg) | [5] |

| Amphetamine | Ethyl Chloroformate | 2.5 - 1000 | - | 2.5 | [6] |

| Methamphetamine | Ethyl Chloroformate | 2.5 - 1000 | - | 2.5 | [6] |

| Amphetamine | Acetic Anhydride/Pyridine (B92270) | 25 - 1000 | 0.014 - 15.33 | 0.0466 - 51.10 | [7] |

| Methamphetamine | Acetic Anhydride/Pyridine | 25 - 1000 | 0.014 - 15.33 | 0.0466 - 51.10 | [7] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Materials and Reagents

-

Amphetamine and methamphetamine standards

-

This compound

-

Internal Standard (e.g., Amphetamine-d5, Methamphetamine-d5)

-

Sodium hydroxide (B78521) (NaOH) solution (10 M)

-

Toluene (B28343), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation and Derivatization Protocol

Note: This protocol is a representative procedure adapted from general methods for the acylation of amphetamines. Optimization may be required for specific matrices and instrumentation.

-

Sample Extraction:

-

To 1 mL of the biological sample (e.g., urine, blood, or oral fluid), add 50 µL of the internal standard solution.

-

Alkalinize the sample by adding 200 µL of 10 M NaOH.

-

Add 2 mL of an extraction solvent (e.g., a mixture of toluene and ethyl acetate).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of a 10% (v/v) solution of this compound in a suitable solvent like toluene or ethyl acetate.

-

Add 10 µL of a catalyst such as pyridine (optional, but can enhance the reaction rate).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70 °C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

-

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized amphetamines. Optimization of these parameters is recommended for achieving the best chromatographic performance.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Note: For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. The specific ions to be monitored will depend on the mass spectrum of the 1-(piperidine-d10-carbonyl)-amphetamine derivative.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of amphetamines.

Amphetamine Signaling Pathway

Caption: Simplified signaling pathway of amphetamine in a presynaptic neuron.

References

- 1. gcms.cz [gcms.cz]

- 2. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal-imab-bg.org [journal-imab-bg.org]

- 5. jfda-online.com [jfda-online.com]

- 6. One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Application Notes & Protocols: 1-(Chlorocarbonyl)piperidine-d10 in Quantitative Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is crucial for understanding biological systems, identifying biomarkers, and accelerating drug development. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique, however, many metabolites, particularly those with amine and phenolic functional groups, exhibit poor chromatographic retention and low ionization efficiency, hindering their sensitive detection.

Chemical derivatization is a powerful strategy to overcome these limitations. 1-(Chlorocarbonyl)piperidine is a derivatizing agent that reacts with primary and secondary amines, as well as phenols, to form stable carbamates and carbonates, respectively. This derivatization enhances the hydrophobicity of polar metabolites, leading to improved retention on reversed-phase liquid chromatography (RPLC) columns and increased ionization efficiency in mass spectrometry.

1-(Chlorocarbonyl)piperidine-d10 is a deuterated (stable isotope-labeled) analogue of this reagent. Its application in metabolomics is primarily for the synthesis of stable isotope-labeled internal standards. By derivatizing a standard mixture of target metabolites with this compound, a suite of heavy-labeled internal standards is generated. These standards, when spiked into biological samples that are subsequently derivatized with the non-labeled ("light") reagent, enable highly accurate and precise quantification through isotope dilution mass spectrometry. This approach effectively corrects for variations in sample preparation, derivatization efficiency, and matrix effects during LC-MS analysis.[1][2][3][4]

Principle of the Method

The core of this methodology is a differential isotope labeling strategy. Biological samples are derivatized with the "light" 1-(Chlorocarbonyl)piperidine, while a separate standard mixture of the targeted metabolites is derivatized with the "heavy" this compound. The heavy, derivatized standards are then spiked into the light-derivatized biological samples prior to LC-MS analysis.

The chemically identical light and heavy derivatives co-elute during chromatography. The mass spectrometer distinguishes them based on their mass difference (10 Da in this case). The ratio of the peak area of the endogenous light-derivatized metabolite to the peak area of the spiked heavy-labeled internal standard is used to calculate the absolute concentration of the metabolite in the original sample. This method significantly improves the precision and accuracy of quantification compared to traditional internal standard approaches.[1][3]

Targeted Metabolite Classes

This derivatization strategy is particularly effective for the quantitative analysis of metabolites containing the following functional groups:

-

Primary Amines: (e.g., amino acids, neurotransmitters)

-

Secondary Amines: (e.g., certain amino acids, drug metabolites)

-

Phenols: (e.g., tyrosine, catechins, estrogenic compounds)

Experimental Workflow

The overall experimental workflow for quantitative metabolomics using this compound is depicted below.

Caption: General workflow for quantitative metabolomics.

Detailed Experimental Protocol

Note: This is a generalized protocol and should be optimized for specific metabolites and sample matrices. It is based on established procedures for derivatization with similar acyl chloride reagents.[5][6]

5.1. Reagents and Materials

-

1-(Chlorocarbonyl)piperidine

-

This compound

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Sodium carbonate/bicarbonate buffer (250 mM, pH 9.3)

-

Formic acid (for quenching)

-

Metabolite standards

-

Biological samples (e.g., plasma, urine, cell extracts)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Incubator or heat block

-

LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

5.2. Preparation of Reagent Solutions

-

Derivatization Reagents: Prepare 10 mg/mL solutions of both 1-(Chlorocarbonyl)piperidine and this compound in ACN. These solutions should be prepared fresh.

-

Buffer: Prepare a 250 mM sodium carbonate/bicarbonate buffer in water and adjust the pH to 9.3.

-

Quenching Solution: Prepare a 2 M formic acid solution in ACN.

5.3. Derivatization Procedure

-

Sample Preparation: Transfer 20 µL of each biological sample, quality control (QC) sample, and blank to separate 1.5 mL microcentrifuge tubes.

-